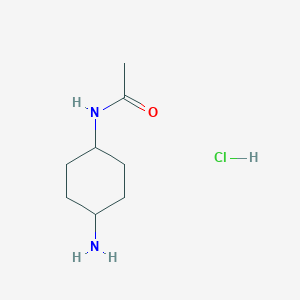

N-(4-aminocyclohexyl)acetamide hydrochloride

Description

N-(4-aminocyclohexyl)acetamide hydrochloride is a cyclohexane-based acetamide derivative with a primary amine substituent at the 4-position of the cyclohexyl ring. Its molecular formula is C₈H₁₅ClN₂O, and it is commonly utilized in pharmacological research due to its role in modulating eukaryotic initiation factor 2B (eIF2B), a critical regulator of protein synthesis under cellular stress . The compound’s structure features a protonatable amine group, enhancing its solubility in aqueous environments, while the cyclohexyl backbone contributes to lipophilic interactions. It has been synthesized via carbodiimide-mediated coupling reactions, as demonstrated in studies involving ISRIB analogs (integrated stress response inhibitors) .

Properties

IUPAC Name |

N-(4-aminocyclohexyl)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O.ClH/c1-6(11)10-8-4-2-7(9)3-5-8;/h7-8H,2-5,9H2,1H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNAKODNYSNFMPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC(CC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803591-14-1 | |

| Record name | Acetamide, N-(4-aminocyclohexyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803591-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-aminocyclohexyl)acetamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-aminocyclohexyl)acetamide hydrochloride typically involves the reaction of 4-aminocyclohexylamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the resulting compound with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions: N-(4-aminocyclohexyl)acetamide hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(4-aminocyclohexyl)acetamide oxides, while substitution reactions can produce a variety of substituted acetamides.

Scientific Research Applications

Synthesis and Characterization

N-(4-aminocyclohexyl)acetamide hydrochloride can be synthesized through various chemical reactions involving amines and acetamides. Characterization techniques such as Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Elemental Analysis are employed to confirm the structure and purity of the compound.

Table 1: Characterization Techniques

| Technique | Description |

|---|---|

| FTIR | Identifies functional groups by measuring absorption of infrared light. |

| NMR | Provides information about the molecular structure by observing magnetic properties of nuclei. |

| Elemental Analysis | Determines the elemental composition of the compound. |

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including antimicrobial, antidiabetic, and potential anticancer properties.

Antimicrobial Activity

In studies conducted on various bacterial strains, the compound demonstrated broad-spectrum antimicrobial activity. It effectively inhibited both Gram-positive and Gram-negative bacteria, showcasing its potential as an antibiotic agent.

- Tested Strains : Staphylococcus aureus, Escherichia coli, Bacillus subtilis.

- Inhibition Rates : Up to 93% in certain concentrations.

Antidiabetic Activity

The compound has shown significant inhibition of key enzymes involved in carbohydrate metabolism:

- α-Amylase Inhibition : 93.2%

- α-Glucosidase Inhibition : 73.7%

These findings suggest that this compound may serve as a therapeutic agent for managing diabetes by regulating blood sugar levels.

Case Studies

Several studies have documented the effects of this compound in various settings:

Study on Antimicrobial Properties

A recent study published in Molecules explored the synthesis of related compounds and their antimicrobial efficacy against several pathogens. The results indicated that derivatives of this compound exhibited promising antimicrobial properties, particularly against resistant strains .

Study on Antidiabetic Effects

Another research article highlighted the compound's ability to inhibit enzymes related to glucose metabolism effectively. This study utilized molecular docking methods to elucidate the interaction between the compound and target enzymes, further supporting its role as an antidiabetic agent .

Potential Therapeutic Uses

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

- Antibiotic Development : As a lead compound for new antibiotics.

- Diabetes Management : As a potential drug for controlling blood sugar levels.

- Cancer Research : Preliminary studies suggest potential anticancer properties through DNA interaction studies.

Mechanism of Action

The mechanism of action of N-(4-aminocyclohexyl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Physicochemical Properties

The following table highlights key differences between N-(4-aminocyclohexyl)acetamide hydrochloride and analogous compounds:

*Estimated based on structural analogs.

Key Observations:

- Substituent Effects: The 4-aminocyclohexyl group in the target compound provides a balance of hydrophilicity (via the amine) and lipophilicity (via the cyclohexane ring), making it suitable for membrane permeability in drug design . Hydroxycyclohexyl derivatives exhibit higher hydrogen-bonding capacity, which may improve target binding specificity but limit metabolic stability .

- Biological Relevance: The target compound’s amine group enables pH-dependent solubility and interaction with eIF2B’s charged binding pockets, critical for antagonizing the integrated stress response . Nitro and phenoxy groups in N-[4-(4-Nitrophenoxy)phenyl]acetamide introduce strong electron-withdrawing effects, altering electronic properties and crystal packing via π-π interactions .

Stability and Metabolic Considerations

- The amine group in the target compound may undergo oxidation or acetylation in vivo, necessitating prodrug strategies for enhanced stability.

- Hydroxycyclohexyl analogs are prone to glucuronidation, reducing bioavailability compared to the target compound .

Biological Activity

N-(4-aminocyclohexyl)acetamide hydrochloride, also known as AC-262,536, is a compound that has attracted attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₈H₁₆N₂O·HCl

- Molecular Weight : 192.69 g/mol

- 2D Structure : The compound consists of a cyclohexyl ring with an amino group at the para position and an acetamide group attached to the nitrogen atom.

The hydrochloride form enhances solubility and stability, making it suitable for various biological applications .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound is believed to form hydrogen bonds and undergo other interactions that can modulate the activity of these targets. Although the precise pathways remain largely unexplored, preliminary data suggest potential interactions with biological molecules that could lead to therapeutic effects.

Biological Activity Overview

Research on this compound indicates several areas of potential biological activity:

Comparative Analysis with Similar Compounds

A comparative analysis highlights how N-(4-aminocyclohexyl)acetamide differs from related compounds:

| Compound Name | Key Features | Potential Activity |

|---|---|---|

| N-(3-Aminocyclohexyl)acetamide | Amino group at the meta position | Different reactivity |

| N-(4-Methylcyclohexyl)acetamide | Methyl group at the para position | Variations in biological activity |

| N-Cyclohexylacetamide | Lacks amino substitution | Reduced biological interactions |

This table illustrates how the unique positioning of functional groups can significantly impact biological properties and activities.

Case Studies and Research Findings

Despite limited direct studies on this compound, existing literature provides insights into its potential applications:

- Preliminary Antimicrobial Studies : Some initial investigations suggest that compounds with similar structures may have antimicrobial properties. Further research is needed to confirm these findings for this compound specifically .

- Pharmacological Screening : Ongoing research aims to explore its effectiveness as a precursor in drug development. The compound's unique structure suggests it could be beneficial in synthesizing novel therapeutic agents targeting various diseases .

Q & A

Q. What are the established synthetic routes for N-(4-aminocyclohexyl)acetamide hydrochloride, and how do reaction conditions influence yield and purity?

The synthesis typically involves two key steps: (1) acetylation of 4-aminocyclohexanol using acetic anhydride or acetyl chloride under basic conditions (e.g., sodium acetate), followed by (2) hydrochlorination with HCl to form the hydrochloride salt. Critical parameters include temperature control (20–30°C) during acetylation to avoid side reactions and stoichiometric optimization of HCl to ensure complete salt formation. Impurities such as unreacted amine or over-acetylated byproducts can be minimized via recrystallization in ethanol/water mixtures .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Structural validation requires a combination of techniques:

- NMR Spectroscopy : H and C NMR should confirm the presence of the cyclohexylamine backbone (δ 1.2–2.0 ppm for cyclohexyl protons) and acetamide carbonyl (δ ~170 ppm).

- Mass Spectrometry : ESI-MS should show a molecular ion peak at m/z 188.1 [M+H] (free base) and 224.6 [M+HCl+H].

- X-ray Diffraction (XRD) : For crystalline batches, XRD can resolve conformational isomers (e.g., axial vs. equatorial amine positioning) .

Q. What solvent systems are optimal for solubility and stability studies of this compound?

The hydrochloride salt enhances water solubility (~50 mg/mL at 25°C), making aqueous buffers (PBS, pH 7.4) suitable for biological assays. For organic solubility, DMSO or ethanol are preferred, but stability tests are critical: hydrolysis of the acetamide group may occur under prolonged acidic (pH < 3) or alkaline (pH > 9) conditions .

Advanced Research Questions

Q. How does the stereochemistry of the 4-aminocyclohexyl group influence biological activity, and what analytical methods distinguish enantiomers?

The axial vs. equatorial orientation of the amine group on the cyclohexane ring affects receptor binding (e.g., MCH1 antagonism in ). Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) or capillary electrophoresis can resolve enantiomers. Computational docking studies (e.g., AutoDock Vina) further predict stereospecific interactions with targets like MCH1 .

Q. What strategies mitigate data contradictions in receptor binding assays involving this compound?

Discrepancies in IC values often arise from assay conditions:

- Receptor Density : Use standardized cell lines (e.g., HEK293 overexpressing MCH1).

- Buffer Composition : Chelating agents (e.g., EDTA) prevent metal ion interference.

- Control Compounds : Include known MCH1 antagonists (e.g., SNAP-7941) for cross-validation .

Q. How can researchers evaluate the compound’s metabolic stability and potential hydrolysis products?

- In Vitro Liver Microsomes : Incubate with human liver microsomes (HLMs) and monitor degradation via LC-MS. Hydrolysis products (e.g., 4-aminocyclohexylamine) are identified using reference standards.

- pH-Dependent Stability : Conduct accelerated stability testing at pH 1–10 to map degradation pathways .

Q. What computational tools predict the compound’s pharmacokinetic properties, and how do they align with experimental data?

Tools like SwissADME predict:

- LogP : ~1.2 (moderate lipophilicity).

- Blood-Brain Barrier (BBB) Permeability : Low (due to polar hydrochloride salt). Experimental validation via in situ rat perfusion models or PAMPA assays is recommended to resolve discrepancies .

Methodological Challenges and Solutions

Q. How should researchers address batch-to-batch variability in purity and its impact on biological assays?

- Quality Control : Enforce strict HPLC purity thresholds (>98%) using a C18 column (acetonitrile/water + 0.1% TFA).

- Thermogravimetric Analysis (TGA) : Detect residual solvents (e.g., ethanol) that may alter solubility .

Q. What in vitro models are appropriate for studying off-target effects of this compound?

- Pan-Assay Interference Compounds (PAINS) Filters : Use tools like PAINS-remover to identify reactive motifs (e.g., acetamide hydrolysis).

- Broad-Panel Receptor Screening : Employ Eurofins Cerep’s Safety44 panel to assess selectivity across GPCRs, kinases, and ion channels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.